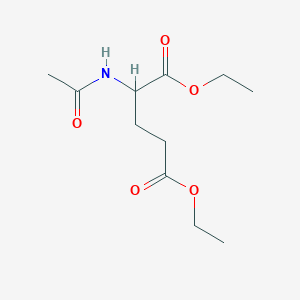
Glutamic acid, N-acetyl-, diethyl ester, L-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-Glutamic Acid Diethyl Ester is an ester derivative of N-acetylglutamic acid. It is a compound with the molecular formula C11H19NO5 and a molecular weight of 231.27 g/mol . This compound is often used in various chemical and biological research applications due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-Glutamic Acid Diethyl Ester typically involves the esterification of N-acetylglutamic acid. One common method is to react N-acetylglutamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the diethyl ester .
Industrial Production Methods
In industrial settings, the production of N-Acetyl-L-Glutamic Acid Diethyl Ester may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product .
化学反应分析
Types of Reactions
N-Acetyl-L-Glutamic Acid Diethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield N-acetylglutamic acid and ethanol.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Transesterification: Requires an alcohol and a catalyst such as an acid or base.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products Formed
Hydrolysis: N-acetylglutamic acid and ethanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
科学研究应用
N-Acetyl-L-Glutamic Acid Diethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including its role in metabolic disorders.
Industry: Utilized in the production of various chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-Acetyl-L-Glutamic Acid Diethyl Ester involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, facilitating various biochemical reactions. The compound’s ester groups can be hydrolyzed to release N-acetylglutamic acid, which plays a crucial role in the urea cycle and other metabolic processes .
相似化合物的比较
Similar Compounds
N-Acetylglutamic Acid: The parent compound, which lacks the ester groups.
L-Glutamic Acid Diethyl Ester: Similar structure but without the acetyl group.
N-Acetyl-L-Glutamic Acid Methyl Ester: Similar ester derivative with a methyl group instead of an ethyl group.
Uniqueness
N-Acetyl-L-Glutamic Acid Diethyl Ester is unique due to its specific ester groups, which confer distinct reactivity and solubility properties. These characteristics make it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective .
属性
分子式 |
C11H19NO5 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC 名称 |
diethyl 2-acetamidopentanedioate |
InChI |
InChI=1S/C11H19NO5/c1-4-16-10(14)7-6-9(12-8(3)13)11(15)17-5-2/h9H,4-7H2,1-3H3,(H,12,13) |
InChI 键 |
FBAOQDIATMHNAD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















